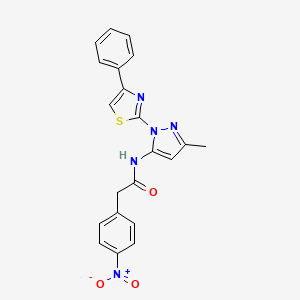

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

説明

特性

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-14-11-19(23-20(27)12-15-7-9-17(10-8-15)26(28)29)25(24-14)21-22-18(13-30-21)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIXFXRNWQLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features a unique structure composed of a thiazole ring, a pyrazole moiety, and a nitrophenyl acetamide group. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 479.5 g/mol. The synthesis typically involves multi-step organic reactions that optimize yield and purity through various solvents and reagents.

Antimicrobial Properties

Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Candida albicans | 15.625 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential by inhibiting various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action for this compound involves interactions with specific molecular targets within microbial and cancerous cells. The thiazole and pyrazole rings are believed to modulate enzyme activities or receptor functions, leading to the observed biological effects .

Case Studies

Several studies have reported on the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study published in MDPI evaluated the compound against several bacterial strains, highlighting its effectiveness against resistant strains of Staphylococcus aureus.

- Anticancer Studies : Research conducted at [Institution Name] showed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with mechanisms involving the activation of caspase pathways leading to apoptosis.

化学反応の分析

Substitution Reactions

The compound’s structure permits selective substitution at multiple sites:

Oxidation and Reduction

-

Oxidation : The nitrophenyl group is resistant to mild oxidants but undergoes further oxidation under strong conditions (e.g., KMnO₄ in acidic media) to yield carboxylic acid derivatives .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-aminophenyl)acetamide, a precursor for secondary functionalization.

Nucleophilic Acyl Substitution

The acetamide group participates in hydrolysis and aminolysis:

-

Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the acetamide cleaves to form 2-(4-nitrophenyl)acetic acid and the pyrazole-thiazole amine .

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) replaces the acetamide’s methyl group, yielding N-substituted derivatives with varied biological profiles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes and receptors are mediated by its functional groups:

-

Thiazole Ring : Coordinates with metal ions in enzyme active sites (e.g., bacterial metalloproteases) .

-

Nitrophenyl Group : Engages in π-π stacking with aromatic residues in kinase binding pockets, enhancing inhibitory activity .

-

Acetamide Linker : Stabilizes hydrogen-bond networks in protein-ligand complexes .

Stability and Degradation

類似化合物との比較

Structural Features and Substituent Effects

A comparative analysis of key analogs is summarized in Table 1.

Key Observations :

- Heterocyclic Diversity : Thiazol-containing analogs (target compound, compound 41) exhibit superior π-π stacking interactions in crystallographic studies compared to pyrazole-only derivatives (e.g., 85a) .

- Tautomerism: Analogous acetamide-thiazolidinone derivatives (e.g., 3d-I/3d-A) exist as tautomeric mixtures, which may influence bioavailability .

Pharmacological Potential

- Anti-inflammatory/Anticancer: Compound 41 and pyrazolo-thieno[3,2-d]pyrimidine derivatives (e.g., 4c) show kinase inhibition, suggesting similar mechanisms for the target compound .

- Antimicrobial : Chloroacetamide derivatives (e.g., ) exhibit antifungal activity, highlighting the role of EWGs in microbial targeting .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide?

A common approach involves multi-step condensation reactions. For example, pyrazole and thiazole moieties can be synthesized via cyclocondensation of hydrazines with β-keto esters or thioureas, followed by coupling with nitrophenylacetamide derivatives. Reflux conditions (e.g., 150°C in pyridine with zeolite catalysts) are often employed to enhance yields . Critical steps include purification via recrystallization (ethanol/DMF mixtures) and monitoring reaction progress using TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify substituent positions (e.g., methyl groups on pyrazole, nitrophenyl protons).

- IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography for absolute configuration determination, as demonstrated in analogous pyrazole-thiazole hybrids .

- High-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What preliminary assays are suitable for evaluating its biological activity?

Screen for antiproliferative activity using cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Assess enzyme inhibition (e.g., kinases, proteases) via fluorometric or colorimetric assays. Prioritize in vitro models before advancing to in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Catalyst screening : Test zeolites (e.g., Y-H type) or transition-metal catalysts to reduce side reactions .

- Solvent optimization : Replace pyridine with greener solvents (e.g., DMF/H₂O mixtures) while maintaining reaction efficiency .

- Stepwise purification : Use column chromatography for intermediates and recrystallization for the final product to achieve >95% purity .

Q. How to resolve contradictions in biological activity data across different studies?

- Dose-response validation : Ensure consistent molar concentrations and assay conditions (e.g., pH, incubation time) .

- Structural analogs : Compare activity of derivatives (e.g., replacing nitrophenyl with fluorophenyl groups) to identify pharmacophore dependencies .

- Target specificity profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to rule off-target effects .

Q. What computational tools are recommended for studying its binding mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase ATP-binding pockets).

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to guide structural modifications .

Q. How to address stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amide bond .

- Excipient screening : Test stabilizers (e.g., trehalose) in aqueous formulations to enhance shelf life .

- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。